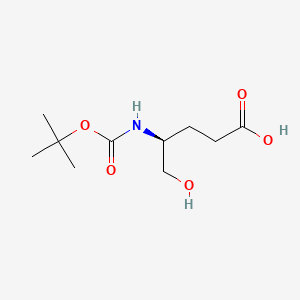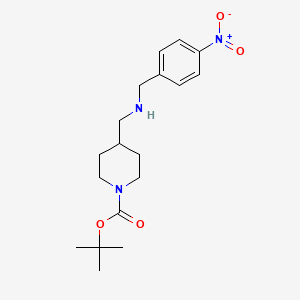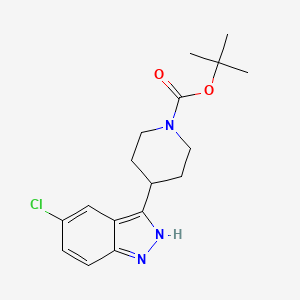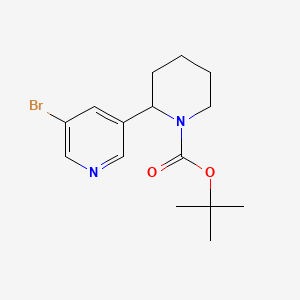![molecular formula C51H78S2Sn2 B598826 [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane CAS No. 1201921-81-4](/img/structure/B598826.png)
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. These compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves the reaction of organotin precursors with specific organic ligands. The reaction conditions may include:
Solvents: Common solvents such as toluene or dichloromethane.
Catalysts: Catalysts like palladium or platinum complexes.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The tin atoms in the compound can participate in substitution reactions, where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives.
科学研究应用
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Some organotin compounds exhibit antimicrobial properties and are used in biocidal formulations.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Research has shown that certain organotin compounds have potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
Stabilizers: Organotin compounds are used as stabilizers in the production of PVC and other polymers.
Coatings: They are used in marine coatings to prevent biofouling.
作用机制
The mechanism by which [7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atoms can coordinate with various biological molecules, disrupting their normal function and leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
Tributyltin Chloride: Another organotin compound with similar applications in catalysis and biocidal formulations.
Triphenyltin Hydroxide: Used as a fungicide and in polymer stabilization.
Dibutyltin Dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is unique due to its specific structure, which may confer distinct reactivity and biological activity compared to other organotin compounds. Its large, complex organic ligands may also influence its solubility and interaction with other molecules.
属性
IUPAC Name |
[7,7-bis(2-dodecylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60S2.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-27-37-29-23-25-31-39(37)45(41-33-35-46-43(41)44-42(45)34-36-47-44)40-32-26-24-30-38(40)28-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h23-26,29-34H,3-22,27-28H2,1-2H3;6*1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSWTQJBACOQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C2(C3=C(C4=C2C=C(S4)[Sn](C)(C)C)SC(=C3)[Sn](C)(C)C)C5=CC=CC=C5CCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H78S2Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857038 |
Source


|
| Record name | [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
992.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201921-81-4 |
Source


|
| Record name | [4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']bisthiene-2,6-diyl]bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
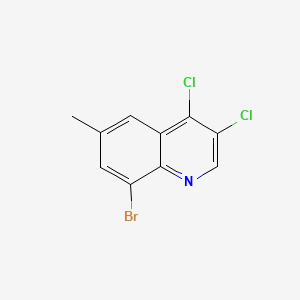
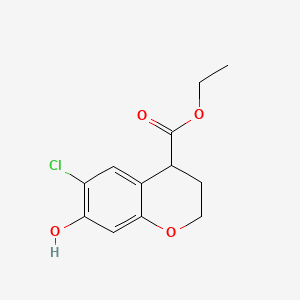
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
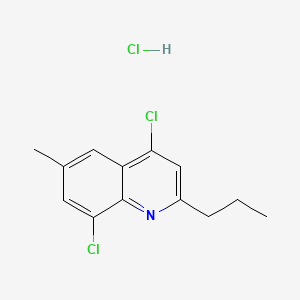
![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)
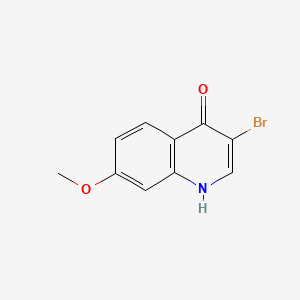
![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)
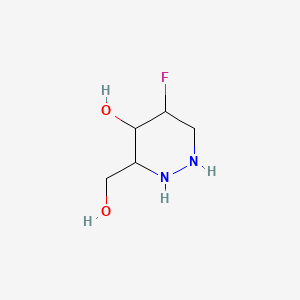
![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

